REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:29])=[CH:3][CH2:4][CH2:5]/[C:6](/[CH3:28])=[CH:7]/[CH2:8][CH2:9][C@:10]1([CH3:27])[O:19][C:18]2[C:13](=[C:14]([OH:25])[CH:15]=[C:16]3[C:22](=[O:23])[N:21]([CH3:24])[CH2:20][C:17]3=2)[CH2:12][C@@H:11]1[OH:26].C(N(CC)C(C)C)(C)C.C[Si](C=[N+]=[N-])(C)C>C(#N)C>[CH3:18][O:19][CH3:10].[CH3:1][C:2]([CH3:29])=[CH:3][CH2:4][CH2:5]/[C:6](/[CH3:28])=[CH:7]/[CH2:8][CH2:9][C@:10]1([CH3:27])[O:19][C:18]2[C:13](=[C:14]([OH:25])[CH:15]=[C:16]3[C:22](=[O:23])[N:21]([CH3:24])[CH2:20][C:17]3=2)[CH2:12][C@@H:11]1[OH:26]
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
CC(=CCC/C(=C/CC[C@]1([C@H](CC2=C(C=C3C(=C2O1)CN(C3=O)C)O)O)C)/C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
50 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
150 μL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 24 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COC
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCC/C(=C/CC[C@]1([C@H](CC2=C(C=C3C(=C2O1)CN(C3=O)C)O)O)C)/C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 mg | |
YIELD: CALCULATEDPERCENTYIELD | 0.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:29])=[CH:3][CH2:4][CH2:5]/[C:6](/[CH3:28])=[CH:7]/[CH2:8][CH2:9][C@:10]1([CH3:27])[O:19][C:18]2[C:13](=[C:14]([OH:25])[CH:15]=[C:16]3[C:22](=[O:23])[N:21]([CH3:24])[CH2:20][C:17]3=2)[CH2:12][C@@H:11]1[OH:26].C(N(CC)C(C)C)(C)C.C[Si](C=[N+]=[N-])(C)C>C(#N)C>[CH3:18][O:19][CH3:10].[CH3:1][C:2]([CH3:29])=[CH:3][CH2:4][CH2:5]/[C:6](/[CH3:28])=[CH:7]/[CH2:8][CH2:9][C@:10]1([CH3:27])[O:19][C:18]2[C:13](=[C:14]([OH:25])[CH:15]=[C:16]3[C:22](=[O:23])[N:21]([CH3:24])[CH2:20][C:17]3=2)[CH2:12][C@@H:11]1[OH:26]
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
CC(=CCC/C(=C/CC[C@]1([C@H](CC2=C(C=C3C(=C2O1)CN(C3=O)C)O)O)C)/C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
50 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
150 μL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 24 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COC
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCC/C(=C/CC[C@]1([C@H](CC2=C(C=C3C(=C2O1)CN(C3=O)C)O)O)C)/C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 mg | |
YIELD: CALCULATEDPERCENTYIELD | 0.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:29])=[CH:3][CH2:4][CH2:5]/[C:6](/[CH3:28])=[CH:7]/[CH2:8][CH2:9][C@:10]1([CH3:27])[O:19][C:18]2[C:13](=[C:14]([OH:25])[CH:15]=[C:16]3[C:22](=[O:23])[N:21]([CH3:24])[CH2:20][C:17]3=2)[CH2:12][C@@H:11]1[OH:26].C(N(CC)C(C)C)(C)C.C[Si](C=[N+]=[N-])(C)C>C(#N)C>[CH3:18][O:19][CH3:10].[CH3:1][C:2]([CH3:29])=[CH:3][CH2:4][CH2:5]/[C:6](/[CH3:28])=[CH:7]/[CH2:8][CH2:9][C@:10]1([CH3:27])[O:19][C:18]2[C:13](=[C:14]([OH:25])[CH:15]=[C:16]3[C:22](=[O:23])[N:21]([CH3:24])[CH2:20][C:17]3=2)[CH2:12][C@@H:11]1[OH:26]
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
CC(=CCC/C(=C/CC[C@]1([C@H](CC2=C(C=C3C(=C2O1)CN(C3=O)C)O)O)C)/C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
50 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
150 μL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 24 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COC
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCC/C(=C/CC[C@]1([C@H](CC2=C(C=C3C(=C2O1)CN(C3=O)C)O)O)C)/C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 mg | |
YIELD: CALCULATEDPERCENTYIELD | 0.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |